2-Morpholino-5-nitrobenzaldehyde

Übersicht

Beschreibung

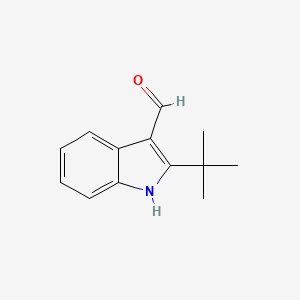

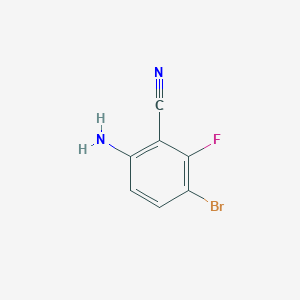

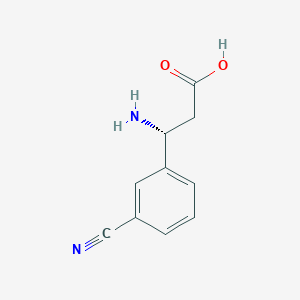

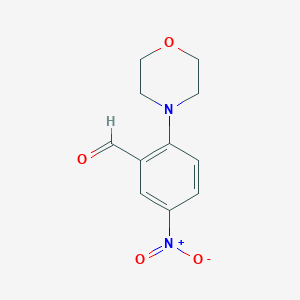

2-Morpholino-5-nitrobenzaldehyde is a chemical compound that is not directly mentioned in the provided papers, but its structure can be inferred from the related compounds discussed. The compound likely contains a morpholine ring, a nitro group, and an aldehyde functional group. The morpholine ring is a common feature in pharmaceuticals and agrochemicals due to its bioactive properties. The nitro group and aldehyde may suggest that this compound could be an intermediate in various organic synthesis reactions.

Synthesis Analysis

The synthesis of related compounds involves the reaction of arylidenecyanothioacetamides with α-nitroketones or a three-component reaction involving aromatic aldehydes, α-nitroketones, and cyanothioacetamide . Although 2-Morpholino-5-nitrobenzaldehyde is not explicitly synthesized in these studies, similar methods could potentially be applied for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Morpholino-5-nitrobenzaldehyde has been studied using X-ray crystallography. For instance, morpholinium 2-chloro-4-nitrobenzoate forms a non-centrosymmetric space group with hydrogen bonds creating a helical chain, while other morpholinium nitrobenzoates form centrosymmetric rings . These structural motifs provide insight into how 2-Morpholino-5-nitrobenzaldehyde might crystallize and interact with other molecules.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar functional groups to 2-Morpholino-5-nitrobenzaldehyde has been explored. For example, 5-nitro-2-tosylaminobenzaldehyde forms a stable complex with carbon tetrachloride, indicating potential for intermolecular interactions due to the nitro group . Additionally, the cyclocondensation of 2-fluoro-5-nitrobenzaldehyde with amidines to form isoquinolines suggests that 2-Morpholino-5-nitrobenzaldehyde could undergo similar reactions with nucleophiles .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Morpholino-5-nitrobenzaldehyde are not directly reported, the properties of structurally related compounds can provide some insights. The presence of the nitro group and aldehyde is likely to influence the compound's polarity, solubility, and reactivity. The morpholine ring could affect the basicity and potential for forming hydrogen bonds. The studies on related compounds indicate that such functionalities can lead to the formation of stable complexes and influence the crystalline structure .

Wissenschaftliche Forschungsanwendungen

Morpholino Nucleic Acids

- Scientific Field : Synthetic Nucleic Acids Research

- Application Summary : Morpholino nucleic acids are used in the field of synthetic nucleic acids with novel backbone structures, known as xenobiotic nucleic acids (XNAs). They are important in medicine, particularly for the development of XNA antisense oligonucleotides and aptamers .

- Methods of Application : A program called Ducque is used to build duplexes of nucleic acid analogs with customizable chemistry. The tool uses quantum mechanics (QM) to generate QM-based force field parameters for molecular dynamics simulations within standard packages such as AMBER .

- Results or Outcomes : The tool was used to accurately reproduce a selection of experimental structures for nucleic acid duplexes with ribose-based as well as non-ribose-based nucleosides. It was also used to build duplexes of morpholino nucleic acids bound to complementary RNA sequences .

Molybdenum Complexes Derived from 2-Hydroxy-5-nitrobenzaldehyde

- Scientific Field : Materials Science

- Application Summary : Molybdenum complexes coordinated with an aroyl hydrazone-type ligand, which was generated through the condensation of 2-hydroxy-5-nitrobenzaldehyde with benzhydrazide, are used as potential oxidation catalysts and semiconductors .

- Methods of Application : The synthesis yielded two types of mononuclear complexes, specifically [MoO2(L)(MeOH)] and [MoO2(L)(H2O)], as well as a bipyridine-bridged dinuclear complex, [(MoO2(L))2(4,4’-bpy)]. These entities were characterized using a suite of analytical techniques, including attenuated total reflectance infrared spectroscopy (IR-ATR), elemental analysis (EA), thermogravimetric analysis (TGA), and single-crystal X-ray diffraction (SCXRD) .

- Results or Outcomes : The water-coordinated mononuclear complex, [MoO2(L)(H2O)], demonstrated superior electrical and catalytic properties. A correlation between the electrical properties, structural features, and the catalytic efficiency of the complexes was established .

Diagnostic Applications of Morpholinos

- Scientific Field : Biomedical Diagnostics

- Application Summary : Morpholinos are used in diagnostic applications due to their unique properties including backbone charge neutrality, a weak impact of ionic strength on their hybridization behavior, and their resistance to enzymatic degradation .

- Methods of Application : Morpholinos are used in various diagnostic techniques such as Biosensor technique, Microarray, FISH (Fluorescence In Situ Hybridization), Electrochemical Detection, Voltammetry, Reversed-phase HPLC (High Performance Liquid Chromatography), Passivation, and Electrolytic Etching .

- Results or Outcomes : The use of Morpholinos in these techniques has improved the accuracy and efficiency of biomedical diagnostics .

2-Nitrobenzaldehyde as a Photoremovable Protecting Group

- Scientific Field : Organic Chemistry

- Application Summary : 2-Nitrobenzaldehyde has been shown to be a useful photoremovable protecting group for various compounds .

- Methods of Application : In organic synthesis, protecting groups are usually used to temporarily mask a functional group from reacting. 2-Nitrobenzaldehyde can be used as a protecting group that can be removed by exposure to light .

- Results or Outcomes : The use of 2-Nitrobenzaldehyde as a photoremovable protecting group has expanded the toolkit of synthetic chemists, allowing for more complex synthetic routes .

Molybdenum Complexes as Oxidation Catalysts

- Scientific Field : Materials Science

- Application Summary : Molybdenum complexes coordinated with an aroyl hydrazone-type ligand, which was generated through the condensation of 2-hydroxy-5-nitrobenzaldehyde with benzhydrazide, are used as potential oxidation catalysts .

- Methods of Application : The synthesis yielded two types of mononuclear complexes, specifically [MoO2(L)(MeOH)] and [MoO2(L)(H2O)], as well as a bipyridine-bridged dinuclear complex, [(MoO2(L))2(4,4’-bpy)]. These entities were characterized using a suite of analytical techniques .

- Results or Outcomes : The water-coordinated mononuclear complex, [MoO2(L)(H2O)], demonstrated superior electrical and catalytic properties .

2-Nitrobenzaldehyde as a Starting Material for Other Compounds

- Scientific Field : Organic Chemistry

- Application Summary : Given its two relatively reactive groups, 2-nitrobenzaldehyde is a potential starting material for other compounds .

- Methods of Application : Substituted 2-nitrobenzaldehydes can be used to yield other important compounds based on indigo, such as indigo carmine .

- Results or Outcomes : 2-Nitrobenzaldehyde has expanded the toolkit of synthetic chemists, allowing for more complex synthetic routes .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-morpholin-4-yl-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-8-9-7-10(13(15)16)1-2-11(9)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGDWIWUQDHQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383471 | |

| Record name | 2-morpholino-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholino-5-nitrobenzaldehyde | |

CAS RN |

30742-62-2 | |

| Record name | 2-morpholino-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)